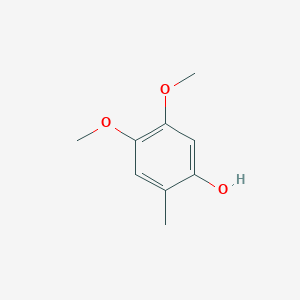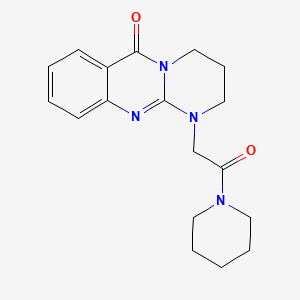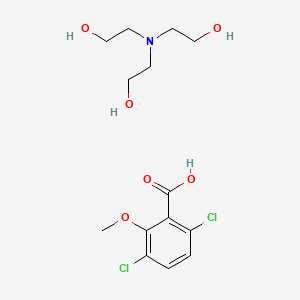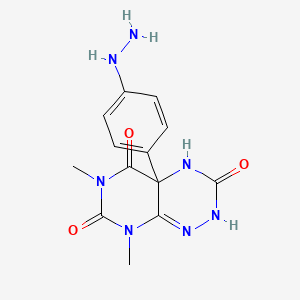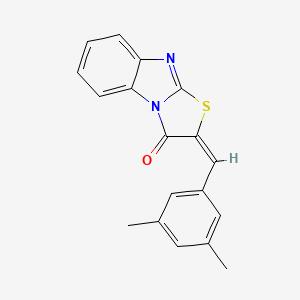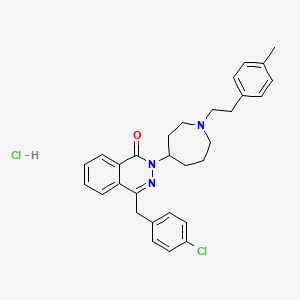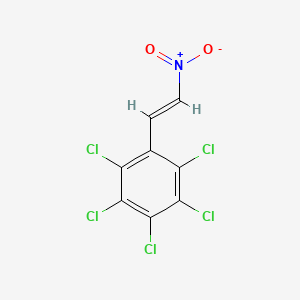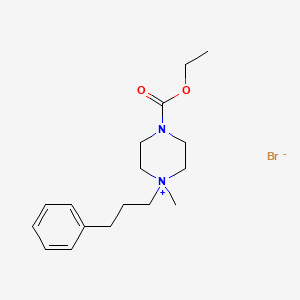
4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester is a complex organic compound with a unique structure that includes a piperazine ring substituted with a carboxyl group, a methyl group, and a phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Substitution Reactions: Introduction of the carboxyl, methyl, and phenylpropyl groups through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxyl group with ethyl bromide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazine: Lacks the bromide and ethyl ester groups.
1-Methyl-1-(3-phenylpropyl)piperazine: Lacks the carboxyl group.
4-Carboxy-1-methylpiperazine: Lacks the phenylpropyl group.
Uniqueness
4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
109820-89-5 |
|---|---|
分子式 |
C17H27BrN2O2 |
分子量 |
371.3 g/mol |
IUPAC名 |
ethyl 4-methyl-4-(3-phenylpropyl)piperazin-4-ium-1-carboxylate;bromide |
InChI |
InChI=1S/C17H27N2O2.BrH/c1-3-21-17(20)18-11-14-19(2,15-12-18)13-7-10-16-8-5-4-6-9-16;/h4-6,8-9H,3,7,10-15H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
XNITYANFRWDLIG-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)N1CC[N+](CC1)(C)CCCC2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


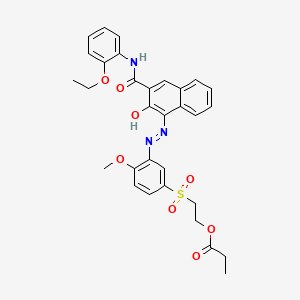


![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)
